molecular formula C23H28ClN3O2 B143581 2(1H)-Quinolinone, 7-[4-[4-(3-chlorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro- CAS No. 203395-82-8

2(1H)-Quinolinone, 7-[4-[4-(3-chlorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-

Cat. No. B143581
M. Wt: 413.9 g/mol
InChI Key: SHHUSQIOAKPGMO-UHFFFAOYSA-N
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Description

The 2(1H)-quinolinone derivatives, specifically the 3-piperazinyl-3,4-dihydro-2(1H)-quinolinone class, have been identified as a novel series of compounds with significant pharmacological potential. These compounds have been designed and synthesized to act as mixed dopamine D2/D4 receptor antagonists, which could have implications for the treatment of various neurological and psychiatric disorders .

Synthesis Analysis

The synthesis of these derivatives involves the creation of delta-lactams, which are the core structure of the 3-piperazinyl-3,4-dihydro-2(1H)-quinolinone compounds. The structure-activity relationship (SAR) studies were expanded by synthesizing related gamma-lactams and epsilon-lactams to examine their pharmacological profiles. These studies are crucial for understanding how changes in the molecular structure can affect the biological activity and receptor affinity of these compounds .

Molecular Structure Analysis

The molecular structure of these quinolinone derivatives is characterized by a 3,4-dihydro-2(1H)-quinolinone core with a piperazine ring attached through a butoxy linker. The presence of a 3-chlorophenyl group on the piperazine ring is a significant feature that contributes to the compound's activity. The structural variations, such as the substitution on the phenyl ring and the length of the alkyl chain, play a critical role in determining the affinity and selectivity towards dopamine receptors .

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by their functional groups and the overall molecular framework. The lactam ring provides a site for potential reactions, while the piperazine ring can engage in interactions with biological targets such as receptors. The chlorophenyl group may also influence the electronic properties of the molecule, affecting its binding to receptors and its pharmacological profile .

Physical and Chemical Properties Analysis

The physical and chemical properties of the 2(1H)-quinolinone derivatives, such as solubility, stability, and lipophilicity, are essential for their pharmacokinetic behavior. These properties determine how the compounds are absorbed, distributed, metabolized, and excreted in the body. The presence of a methoxy group, as seen in some derivatives, can affect the molecule's lipophilicity and, consequently, its ability to cross the blood-brain barrier, which is crucial for central nervous system activity .

Case Studies and Pharmacological Activity

In a case study, the compound 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone and its derivatives were examined for their antidepressant-like activity. The compounds showed promising results in reducing the immobility time in the forced-swimming test with mice, suggesting antidepressant-like activity. Furthermore, these compounds demonstrated an ability to interact with sigma receptors, which are implicated in the mechanism of action of some antidepressants. The SAR of these compounds was discussed, highlighting the importance of the chlorophenyl-piperazine moiety for sigma receptor binding and the potential antidepressant effect .

Scientific Research Applications

Medicinal Chemistry and Biological Activities

Quinolinone derivatives, including those with a piperazine moiety, are crucial in medicinal chemistry due to their diverse biological activities. These compounds have been extensively studied for their potential in treating various diseases, highlighting their significance in drug discovery and development processes. The quinolinone nucleus's stability encourages the addition of bioactive moieties, leading to new medicinal agents with potential antibacterial, antiviral, antitumor, and anti-inflammatory properties (B. K. Tiwary et al., 2016; Y. Ramli et al., 2014).

Quinoline and Quinazoline Alkaloids

Quinoline and quinazoline alkaloids, two notable classes of nitrogen-based heterocyclic compounds, have been the focus of significant research due to their extensive bioactivities. These compounds, including their modified analogs, possess a broad spectrum of biological properties, making them valuable in antimalarial, anticancer, antibacterial, and antifungal drug development (Xiao-fei Shang et al., 2018).

Piperazine Derivatives in Therapeutics

Piperazine, as a core structural motif, plays a pivotal role in the design of drugs with varied therapeutic uses. The inclusion of a piperazine ring in drug molecules has been associated with activities such as antipsychotic, antidepressant, anticancer, and anti-inflammatory. This versatility underscores the importance of piperazine derivatives, including those combined with the quinolinone scaffold, in current pharmacological research (A. Rathi et al., 2016).

Antimicrobial Applications

Compounds like norfloxacin, which bear structural similarities to quinolinone derivatives, exemplify the antimicrobial potency of this class. Their broad antibacterial spectrum against Gram-negative pathogens, including Pseudomonas aeruginosa, and some Gram-positive organisms, demonstrates the potential of quinolinone and piperazine derivatives in addressing resistant microbial strains (B. Holmes et al., 1985).

Antihypertensive and Cardiovascular Effects

Quinolinone derivatives have also been explored for their cardiovascular effects, such as the antihypertensive properties observed with carteolol, indicating the potential of these compounds in managing essential hypertension and related cardiovascular conditions (P. Viehmann, 1983).

Safety And Hazards

The safety data sheet for this compound is mentioned , but the specific details are not provided in the search results.

properties

IUPAC Name

7-[4-[4-(3-chlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClN3O2/c24-19-4-3-5-20(16-19)27-13-11-26(12-14-27)10-1-2-15-29-21-8-6-18-7-9-23(28)25-22(18)17-21/h3-6,8,16-17H,1-2,7,9-15H2,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHHUSQIOAKPGMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40441933
Record name AGN-PC-0N6UB0
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Deschloro Aripiprazole

CAS RN

203395-82-8
Record name 7-[4-[4-(3-Chlorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203395-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Deschloro aripiprazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203395828
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AGN-PC-0N6UB0
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-DESCHLORO ARIPIPRAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7MWV855WT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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